8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
CAS No.: 20914-71-0
Cat. No.: VC3307144
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20914-71-0 |
|---|---|
| Molecular Formula | C6H5ClN4 |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 8-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C6H5ClN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3 |
| Standard InChI Key | JRHDRLOUQKDFFK-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN=C(C2=N1)Cl |
| Canonical SMILES | CC1=NN2C=CN=C(C2=N1)Cl |
Introduction
Chemical Identity and Structural Characteristics
8-Chloro-2-methyl- triazolo[1,5-a]pyrazine is a nitrogen-rich heterocyclic compound that belongs to the triazolopyrazine family. The compound features a bicyclic scaffold consisting of a triazole ring fused with a pyrazine core. The presence of a chlorine atom at position 8 and a methyl group at position 2 contributes to its unique chemical and biological profile.
Basic Identification Data
The compound is uniquely identified through various chemical identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 20914-71-0 |
| IUPAC Name | 8-chloro-2-methyl- triazolo[1,5-a]pyrazine |
| Molecular Formula | C6H5ClN4 |
| Molecular Weight | 168.58 g/mol |
| PubChem Compound ID | 70701011 |
The structural representation can be characterized using various notations commonly employed in chemical databases:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C6H5ClN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3 |
| Standard InChIKey | JRHDRLOUQKDFFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C=CN=C(C2=N1)Cl |
The molecular architecture of 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine features a fused ring system with a strategic placement of substituents that likely influences its chemical reactivity and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine are essential for understanding its behavior in various experimental and practical applications. While specific data for this exact compound is limited in the search results, we can extrapolate some properties based on structurally similar compounds.
Physical State and Appearance
The compound is likely a crystalline solid at room temperature, which is characteristic of many heterocyclic compounds with similar molecular weights and structures.
Chemical Reactivity
The presence of the triazole ring, pyrazine core, and substituents (chlorine and methyl group) contributes to a unique reactivity profile:
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The chlorine atom at position 8 serves as a potential site for nucleophilic substitution reactions.
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The methyl group at position 2 can participate in reactions typical of alkyl substituents.
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The nitrogen atoms in the heterocyclic ring system can function as hydrogen bond acceptors or coordination sites for metal ions.
Structural Comparison with Related Compounds
Understanding the structural relationships between 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine and similar compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with 8-Chloro triazolo[1,5-a]pyrazine
The unmethylated analog, 8-Chloro triazolo[1,5-a]pyrazine (CAS: 74803-32-0), differs from our target compound by the absence of the methyl group at position 2:
| Property | 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine | 8-Chloro triazolo[1,5-a]pyrazine |
|---|---|---|
| Molecular Formula | C6H5ClN4 | C5H3ClN4 |
| Molecular Weight | 168.58 g/mol | 154.557 g/mol |
| Density | Not specified | 1.7±0.1 g/cm³ |
The presence of the methyl group in 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine likely influences its lipophilicity, electronic properties, and potentially its biological activity profile compared to the unmethylated analog .
Comparison with Other Triazolo-fused Heterocycles
The triazolo moiety appears in various biologically relevant heterocyclic systems. For instance, triazolo[1,5-a]pyridine derivatives, such as 6-Methyl-2-phenyl triazolo[1,5-a]pyridine, share the triazole ring functionality but differ in the fused ring system (pyridine vs. pyrazine).
Similarly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as inhibitors of influenza A virus polymerase, highlighting the biological relevance of triazolo-fused heterocycles .
Analytical Methods
Several analytical techniques can be employed for the characterization and quality control of 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine.
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